molecular formula C18H16N2O3S B2723977 6-(naphthalen-2-ylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one CAS No. 1421454-32-1

6-(naphthalen-2-ylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B2723977
CAS No.: 1421454-32-1
M. Wt: 340.4
InChI Key: XWWZUTOXFRHXOZ-UHFFFAOYSA-N
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Description

6-(naphthalen-2-ylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a naphthalene ring system fused with a naphthyridine moiety, which is further functionalized with a sulfonyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(naphthalen-2-ylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene sulfonyl chloride, which is then reacted with a suitable naphthyridine derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and catalysts like triethylamine to facilitate the sulfonylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(naphthalen-2-ylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce tetrahydronaphthyridine derivatives. Substitution reactions can lead to a variety of sulfonyl-substituted naphthyridines .

Scientific Research Applications

6-(naphthalen-2-ylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(naphthalen-2-ylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthyridine moiety may also interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(naphthalen-2-ylsulfonyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is unique due to its combined naphthalene and naphthyridine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-naphthalen-2-ylsulfonyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-18-8-6-15-12-20(10-9-17(15)19-18)24(22,23)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11H,9-10,12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWZUTOXFRHXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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